What are the physical and chemical properties of Phosphenic chloride?
What are the physical and chemical properties of Phosphenic chloride?
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An Overview of a Versatile Organophosphorus Reagent
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of Phenylphosphonic dichloride. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates critical data, outlines experimental methodologies, and illustrates key chemical transformations. Given the ambiguity of the term "Phosphenic chloride," this guide focuses on Phenylphosphonic dichloride (CAS 824-72-6), the most probable compound of interest based on its relevance in synthetic organic chemistry.
Core Properties of Phenylphosphonic Dichloride
Phenylphosphonic dichloride, also known as dichlorophenylphosphine (B166023) oxide, is a colorless to light yellow liquid with a pungent odor.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including flame retardants, phosphonate (B1237965) esters, and ligands for catalysis.[1][3] Its high reactivity, particularly towards nucleophiles, makes it a versatile but hazardous material requiring careful handling.[1]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Phenylphosphonic dichloride.
| Property | Value | Source |
| Molecular Formula | C6H5Cl2OP | [4] |
| Molecular Weight | 194.98 g/mol | [5][6] |
| CAS Number | 824-72-6 | [4][7][8] |
| Appearance | Colorless to light yellow liquid | [2][9] |
| Melting Point | 3 °C (37.4 °F) | [2][3][4][6] |
| Boiling Point | 258 °C (496.4 °F) at 760 mmHg | [2][3][4][6] |
| Density | 1.375 g/mL at 25 °C | [2][3][4][6] |
| Refractive Index (n20/D) | 1.559 | [2][3][4] |
| Flash Point | 204 °C (399.2 °F) | [3] |
| Solubility | Miscible with benzene (B151609), chloroform, dimethyl sulfoxide, and carbon tetrachloride.[1][2][4] Reacts violently with water.[4][8][9] | |
| Stability | Moisture sensitive; reacts violently with water.[8] Stable under recommended storage conditions (below +30°C in a dry, well-ventilated place).[1][2][4] |
Chemical Reactivity and Synthetic Applications
Phenylphosphonic dichloride is characterized by the presence of two reactive P-Cl bonds. These bonds are susceptible to nucleophilic attack by a variety of reagents, including alcohols, amines, and organometallic compounds. This reactivity is the foundation of its utility in organic synthesis.
A primary application is the synthesis of phosphonates and their derivatives.[10][11][12] The reaction with alcohols or phenols, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding phosphonate esters. These esters are valuable intermediates in drug discovery and materials science.
Another significant reaction is its hydrolysis. Phenylphosphonic dichloride reacts violently with water to produce phenylphosphonic acid and hydrochloric acid.[5] This reaction underscores the need for anhydrous handling conditions.
Experimental Protocols
Synthesis of Phenylphosphonic Dichloride
An environmentally friendly synthesis method involves the reaction of phosphorus trichloride (B1173362) and benzene using a Lewis acid ionic liquid as a catalyst.[13]
-
Materials: Phosphorus trichloride, benzene, Lewis acid ionic liquid (e.g., synthesized from triethylamine (B128534) hydrochloride and anhydrous aluminum trichloride).[13]
-
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with the Lewis acid ionic liquid.[13]
-
Add benzene and phosphorus trichloride to the reactor.[13]
-
Stir the mixture at a controlled temperature to facilitate the reaction.[13]
-
Upon completion, the reaction mixture separates into two layers: an ionic liquid layer and a product layer containing phenylphosphonic dichloride, unreacted benzene, and phosphorus trichloride.[13]
-
Separate the layers. The product layer is then subjected to fractional distillation, first at atmospheric pressure to remove benzene and phosphorus trichloride, followed by vacuum distillation to purify the phenylphosphonic dichloride.[13]
-
The ionic liquid catalyst can be recovered and reused.[13]
-
Characterization by Spectroscopy
The structure and purity of Phenylphosphonic dichloride are typically confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows signals corresponding to the phenyl group protons.[14]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon atoms of the phenyl ring.[15]
-
³¹P NMR: The phosphorus NMR spectrum is characteristic of the phosphonyl group and is a key indicator of the compound's identity and purity.[16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P=O, P-Cl, and phenyl group vibrations.
Hydrolysis for Product Formation
The controlled hydrolysis of phenylphosphonic dichloride can be used to synthesize phenylphosphonic acid.[17][18]
-
Materials: Phenylphosphonic dichloride, water (or atmospheric moisture).[17]
-
Procedure:
-
In a controlled environment, slowly introduce phenylphosphonic dichloride to a stoichiometric excess of water. The reaction is highly exothermic and releases HCl gas, requiring appropriate safety measures and ventilation.[5]
-
Alternatively, for small-scale synthesis, exposure to atmospheric moisture over time can lead to the formation of phenylphosphonic acid.[17]
-
The resulting phenylphosphonic acid can be isolated and purified, often by recrystallization.[18]
-
Safety and Handling
Phenylphosphonic dichloride is a corrosive and hazardous substance that requires strict safety protocols.
-
Hazards:
-
Handling and Storage:
-
Handle only under a chemical fume hood with adequate ventilation.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7][8]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
This guide provides a foundational understanding of Phenylphosphonic dichloride for its safe and effective use in a research and development setting. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[6][7][8][19]
References
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- 4. Phenylphosphonic dichloride [chembk.com]
- 5. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents [patents.google.com]
- 14. Phenylphosphonic dichloride(824-72-6) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]
- 18. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 824-72-6 Name: Phenylphosphonic dichloride [xixisys.com]
